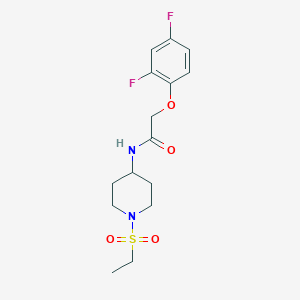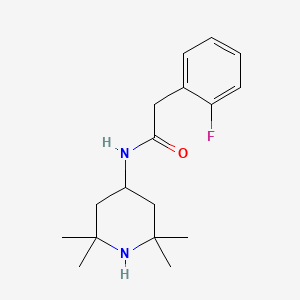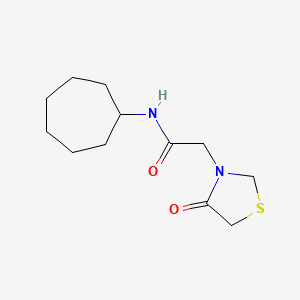![molecular formula C14H12BrClN2O B7538912 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7538912.png)
5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide, also known as BCCM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of pyridine carboxamides and has been found to exhibit promising biological properties, making it a subject of interest for researchers.
Mécanisme D'action
The mechanism of action of 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide involves its ability to inhibit the activity of certain enzymes and proteins that are involved in cell survival and proliferation. Specifically, 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been found to inhibit the activity of the enzyme PARP-1, which plays a key role in repairing DNA damage in cells. By inhibiting the activity of PARP-1, 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide can induce DNA damage and trigger apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been found to exhibit potent anticancer activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. In addition, 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has also been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide in lab experiments is its potent activity against cancer cells, which makes it a valuable tool for studying the mechanisms of cancer cell death. However, one of the limitations of using 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide. One possible direction is the development of 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide-based anticancer drugs that can be used in the treatment of various types of cancer. Another possible direction is the investigation of the anti-inflammatory and analgesic properties of 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide, which could lead to the development of new treatments for inflammatory diseases and pain. Additionally, further research is needed to elucidate the precise mechanisms by which 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide induces apoptosis in cancer cells, which could lead to the development of more effective anticancer drugs.
Méthodes De Synthèse
The synthesis of 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide involves the reaction of 5-bromo-3-chloromethylpyridine with N-methyl-N-(4-chlorophenyl)formamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is isolated through standard purification techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been found to exhibit potent activity against certain types of cancer cells, making it a potential candidate for the development of anticancer drugs. Research studies have shown that 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain enzymes and proteins that are involved in cell survival and proliferation.
Propriétés
IUPAC Name |
5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O/c1-18(9-10-2-4-13(16)5-3-10)14(19)11-6-12(15)8-17-7-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVOSHJKKPMJPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluorophenyl)-4-[(4-methylsulfonylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B7538844.png)



![1-(3-Hydroxypropylsulfanyl)-4-(3-methoxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7538852.png)

![2,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide](/img/structure/B7538861.png)


![2-(2,4-dimethylquinolin-3-yl)-N-[(2-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7538890.png)
![2-[[5-oxo-4-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B7538907.png)

![(4-Chloro-1-methylpyrrol-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B7538923.png)
